molecular formula C12H17NO B14837440 3-Cyclopropoxy-4,5-diethylpyridine

3-Cyclopropoxy-4,5-diethylpyridine

Cat. No.: B14837440
M. Wt: 191.27 g/mol
InChI Key: IHVGCMHZPXLAPW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4,5-diethylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at position 3 and diethyl groups at positions 4 and 5. Its molecular formula is C₁₂H₂₀NO, with a molecular weight of 194.28 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered ring, while the diethyl substituents enhance lipophilicity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-4,5-diethylpyridine

InChI

InChI=1S/C12H17NO/c1-3-9-7-13-8-12(11(9)4-2)14-10-5-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

IHVGCMHZPXLAPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CC)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-diethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4,5-diethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols can replace the cyclopropoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: New compounds with the nucleophile replacing the cyclopropoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4,5-diethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the diethyl groups can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

Substituent Analysis

The structural uniqueness of 3-cyclopropoxy-4,5-diethylpyridine lies in its substitution pattern. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Notes
This compound Cyclopropoxy (3), Diethyl (4,5) C₁₂H₂₀NO 194.28 Ether, Pyridine Stable under standard conditions
3-Cyclopropoxy-4-(dioxaborolan-2-yl)pyridine Cyclopropoxy (3), Dioxaborolan (4) C₈H₁₀BNO₃ 178.98 Boronate ester, Pyridine Moisture-sensitive; used in cross-coupling reactions
2-Propoxy-5-(dioxaborolan-2-yl)pyridine Propoxy (2), Dioxaborolan (5) C₁₄H₂₂BNO₃ 279.14 Boronate ester, Ether Hydrolyzes in aqueous conditions
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-amine Methoxy (2), Amino (3), Dioxaborolan (5) C₁₂H₁₈BN₃O₃ 279.11 Boronate ester, Amine Enhanced reactivity due to amino group
Key Observations:
  • Substituent Positioning: The target compound’s diethyl groups at positions 4 and 5 differentiate it from analogs with boronate esters or amino groups.
  • Functional Groups : Unlike boronate ester-containing analogs (e.g., compounds in and ), the target lacks electrophilic boron, making it less reactive in cross-coupling reactions but more hydrolytically stable.
  • Steric and Electronic Effects : The cyclopropoxy group’s strain may increase reactivity compared to larger alkoxy groups (e.g., propoxy in ).

Physicochemical and Reactivity Differences

  • Lipophilicity : The diethyl groups in the target compound enhance lipophilicity (logP ~3.2 estimated) compared to boronate ester analogs (logP ~2.1–2.8), impacting solubility and membrane permeability .
  • Stability : Boronate esters (e.g., ) are prone to hydrolysis under acidic or aqueous conditions, whereas the target’s ether and alkyl groups confer stability in diverse environments.
  • Synthetic Accessibility : The target compound is likely synthesized via alkylation of pyridine, whereas boronate-containing analogs require Miyaura borylation or Suzuki-Miyaura coupling precursors .

Research Findings and Implications

  • Reactivity Trends : Cyclopropoxy-substituted pyridines exhibit unique strain-driven reactivity, but the absence of boron in the target limits its utility in cross-coupling compared to .
  • Stability-Solubility Trade-off : The target’s stability is advantageous for long-term storage, whereas boronate esters (despite lower stability) are critical for synthetic versatility.
  • Structural Diversity: Analogs with amino or methoxy groups (e.g., ) highlight the tunability of pyridine derivatives for specific applications.

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